molecular formula C7H9BrN2O B15245503 (R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol

(R)-2-Amino-2-(2-bromopyridin-3-yl)ethanol

Cat. No.: B15245503
M. Wt: 217.06 g/mol
InChI Key: IWNRUZGIJFJDIP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol typically involves the reaction of 2-bromopyridine with an appropriate chiral amino alcohol precursor. One common method involves the use of Grignard reagents, where 2-bromopyridine is reacted with a chiral amino alcohol in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules. This can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloropyridin-3-yl)ethanol
  • 2-Amino-2-(2-fluoropyridin-3-yl)ethanol
  • 2-Amino-2-(2-iodopyridin-3-yl)ethanol

Uniqueness

®-2-Amino-2-(2-bromopyridin-3-yl)ethanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromopyridin-3-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

IWNRUZGIJFJDIP-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)Br)[C@H](CO)N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.